![molecular formula C24H34O3 B13996554 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol CAS No. 75393-97-4](/img/structure/B13996554.png)
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of polymers, cosmetics, and pharmaceuticals. The compound’s structure includes two tert-butyl groups and a methoxyphenyl group, which contribute to its stability and effectiveness as an antioxidant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include heating the reactants in the presence of the catalyst to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar route, with large-scale reactors and optimized conditions to maximize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different phenolic derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic ring, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while substitution reactions can yield a variety of phenolic derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer for polymers and other materials to prevent oxidative degradation.
Biology: In studies of oxidative stress and its effects on biological systems.
Medicine: As a component in pharmaceuticals to enhance the stability and shelf life of drugs.
Industry: In the production of cosmetics, food packaging, and other products requiring antioxidant protection.
Wirkmechanismus
The antioxidant effect of 2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. This mechanism involves the stabilization of free radicals and the interruption of oxidative chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Ditert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties.
2,6-Ditert-butylphenol: Used as a precursor for more complex antioxidants.
2,6-Ditert-butyl-4-ethylphenol: Employed in various industrial applications.
Uniqueness
2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol stands out due to its enhanced stability and effectiveness as an antioxidant, attributed to the presence of both tert-butyl and methoxyphenyl groups. This combination provides superior protection against oxidative degradation compared to similar compounds.
Eigenschaften
CAS-Nummer |
75393-97-4 |
|---|---|
Molekularformel |
C24H34O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C24H34O3/c1-22(2,3)19-14-17(15-20(21(19)25)23(4,5)6)24(7,27-9)16-10-12-18(26-8)13-11-16/h10-15,25H,1-9H3 |
InChI-Schlüssel |
GAHXUHKFGIOQQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C2=CC=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



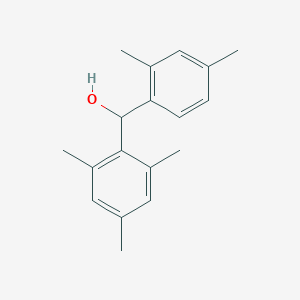
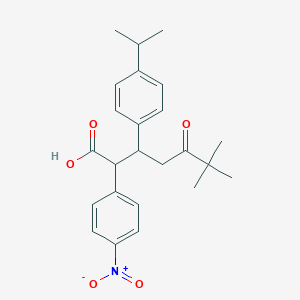
![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)

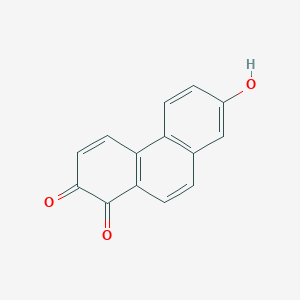

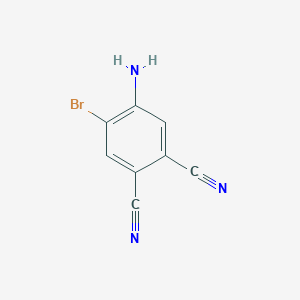
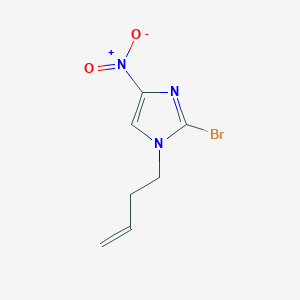

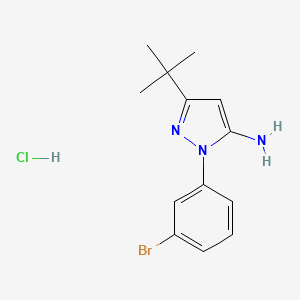
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
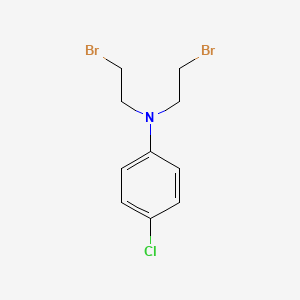
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
